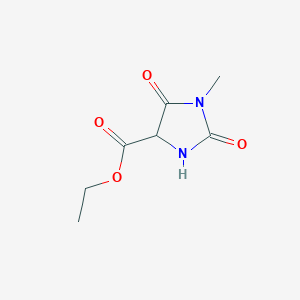
2-(2-Carboxyethyl)benzoic acid
概要
説明
Synthesis Analysis
The synthesis of benzoic acid derivatives, including potentially 2-(2-Carboxyethyl)benzoic acid, can be approached through several methodologies. One common method is the Pd(II)-catalyzed carboxylation of aryl and vinyl C-H bonds, which allows for the direct introduction of carboxylic acid groups into the aromatic ring (Giri & Yu, 2008). Additionally, microbial dihydroxylation followed by oxidative and rearrangement reactions has been used to synthesize highly functionalized cyclohexanecarboxylic acid derivatives from benzoic acid (Myers, Siegel, Buzard, & Charest, 2001).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives has been extensively studied. Electron diffraction and theoretical calculations reveal that in benzoic acid, the carboxyl group tends to be coplanar with the phenyl ring, suggesting a preference for configurations that maximize π-conjugation and possibly internal hydrogen bonding (Aarset, Page, & Rice, 2006). This information can be extrapolated to understand the structural preferences of 2-(2-Carboxyethyl)benzoic acid, where similar electronic and steric considerations would influence its molecular conformation.
Chemical Reactions and Properties
Benzoic acid derivatives engage in a variety of chemical reactions, highlighting their versatility. Radical decarboxylative carbometalation has been identified as a potent method for the functionalization of benzoic acids, offering a pathway to a range of aromatic compounds (Xu, López-Rojas, & Ritter, 2021). This reactivity could be relevant to the chemistry of 2-(2-Carboxyethyl)benzoic acid, suggesting potential pathways for its transformation into complex molecules.
Physical Properties Analysis
The physical properties of benzoic acid derivatives are crucial for their application in material science and synthesis. Factors such as solubility, melting point, and crystalline structure can significantly affect their usability. For instance, the crystalline structure of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid reveals centrosymmetric hydrogen-bonded dimers, a common feature in carboxylic acids that can influence their physical properties (Kennard, Smith, & Katekar, 1982).
Chemical Properties Analysis
The chemical properties of benzoic acid derivatives, such as acidity, reactivity towards electrophiles and nucleophiles, and participation in coordination chemistry, are foundational to their utility in synthesis and materials science. The formation of coordination polymers from benzoic acid derivatives, for example, highlights their ability to act as ligands in complex metal-organic frameworks (Patra & Goldberg, 2013).
科学的研究の応用
1. Food Science and Environmental Distribution
2-(2-Carboxyethyl)benzoic acid, as a derivative of benzoic acid, plays a role in food science. Benzoic acid and its derivatives are commonly used as antibacterial and antifungal preservatives and flavoring agents in food, cosmetics, and pharmaceutical products. Their widespread use leads to a significant presence in the environment, including water, soil, and air, making human exposure common and prolonged. This review covers the occurrence, uses, human exposure, metabolism, toxicology, and analytical methods for detection of benzoic acid and its derivatives (del Olmo, Calzada, & Nuñez, 2017).
2. Synthesis and Chemical Properties
The synthesis of 2-(2-Carboxyethyl)benzoic acid and its related compounds involves various chemical reactions. For instance, 2-(2-Phenylethyl)benzoic acid was synthesized from o-cyanobenzyl chloride via Wittig-Horner reaction with benzaldehyde or 2-thiophene carboxaldehyde, followed by hydrolysis and hydrogenation (Chen Fen-er, 2012). Additionally, studies on the structures of benzoic acid and its derivatives like 2-hydroxybenzoic acid have been conducted, providing insights into their molecular properties (Aarset, Page, & Rice, 2006).
3. Pharmaceutical Applications
In the pharmaceutical industry, benzoic acid, a model compound for 2-(2-Carboxyethyl)benzoic acid, is used for process design and to understand the phase behavior of mixtures with water and organic solvents. This knowledge is crucial for stability and solubility considerations in drug formulation (Reschke, Zherikova, Verevkin, & Held, 2016).
4. Photovoltaic Applications
Benzoic acid derivatives, including 2-(2-Carboxyethyl)benzoic acid, have been studied as models for understanding interactions between dye molecules and TiO2 surfaces in dye-sensitized solar cells. These studies contribute to the development of more efficient solar cells (Grinter, Woolcot, Pang, & Thornton, 2014).
Safety And Hazards
The compound may cause skin irritation and serious eye damage. It may also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
特性
IUPAC Name |
2-(2-carboxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEXBQLWMFMATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280376 | |
| Record name | 2-(2-carboxyethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxyethyl)benzoic acid | |
CAS RN |
776-79-4 | |
| Record name | 776-79-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-carboxyethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Carboxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)



![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)







